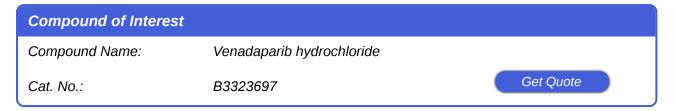




Application Notes & Protocols: Dosing and Administration of Venadaparib Hydrochloride in Murine Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of **Venadaparib hydrochloride**, a potent and selective Poly (ADP-ribose) polymerase (PARP) inhibitor, in mouse models for preclinical research.[1][2][3][4] Venadaparib specifically targets PARP-1 and PARP-2 enzymes, which are crucial for DNA single-strand break repair.[1][2][3] By inhibiting these enzymes, Venadaparib leads to the accumulation of DNA damage and subsequent synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5] Preclinical studies have demonstrated its efficacy and favorable safety profile in various in vivo models.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacokinetic and efficacy studies of **Venadaparib hydrochloride** in mice.

Table 1: Pharmacokinetic Parameters of Venadaparib in Female ICR Mice[1]



Parameter	Intravenous (20 mg/kg)	Oral (60 mg/kg)
Tmax (hours)	0.083 (5 minutes)	0.25
Terminal Elimination Half-life (hours)	0.90	Not Reported
Volume of Distribution at Steady-State (L/kg)	5.28	Not Applicable
Oral Bioavailability (%)	Not Applicable	70.63

Table 2: Efficacy Study Designs of **Venadaparib Hydrochloride** in Mouse Xenograft Models[1]

Mouse Model	Tumor Type	Mouse Strain	Dose Range (mg/kg)	Administrat ion Route & Schedule	Duration
OV_065 PDX	Ovarian Cancer (Patient- Derived)	Athymic Nude Mice	12.5 - 50	Oral, Once Daily	63 days
MX-1 Xenograft	Breast Cancer	BALB/c Nude Mice	12.5 - 50	Oral, Once Daily	23 days
CAPAN-1 Xenograft	Pancreatic Cancer	BALB/c Nude Mice	50 - 200	Oral, Once Daily	28 days

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Venadaparib Hydrochloride in ICR Mice

This protocol details the methodology for assessing the pharmacokinetic properties of **Venadaparib hydrochloride** following intravenous and oral administration in Institute of Cancer Research (ICR) mice.[1]

Materials:



Venadaparib hydrochloride

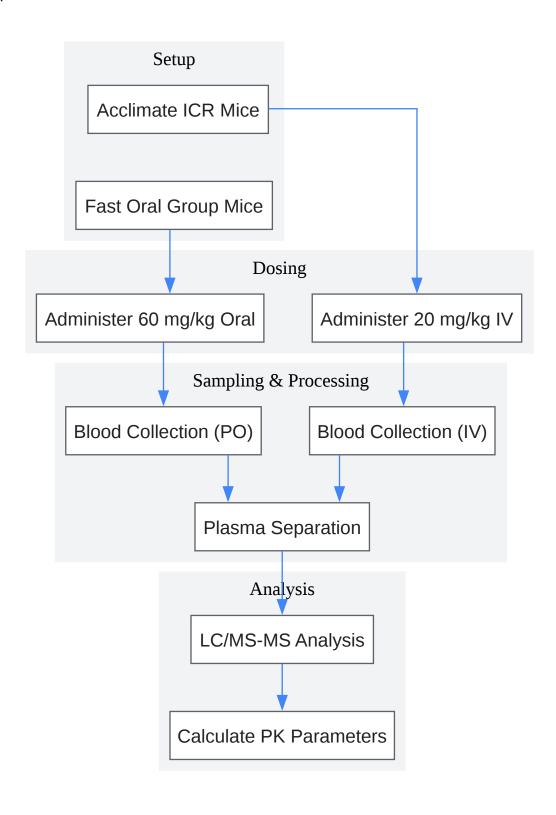
- Vehicle (e.g., distilled water for oral solution)
- Female ICR mice (6-7 weeks old, 18-22 g)
- Standard laboratory equipment for intravenous and oral administration
- Blood collection supplies (e.g., heparinized tubes)
- Centrifuge
- LC/MS-MS system for plasma concentration analysis

Procedure:

- Animal Acclimatization: Acclimate female ICR mice to laboratory conditions for at least one week prior to the study.
- Dosing Groups:
 - Intravenous (IV) Group (n=9): Administer a single 20 mg/kg dose of Venadaparib hydrochloride via the tail vein.
 - Oral (PO) Group (n=6): Fast mice overnight before administering a single 60 mg/kg oral dose of **Venadaparib hydrochloride** solution. Provide food 4 hours post-dosing.
- Blood Collection:
 - IV Group: Collect blood samples at 5, 10, 15, 30, 60, 120, and 240 minutes postadministration.
 - PO Group: Collect blood samples at 15, 30, 60, 120, and 240 minutes post-administration.
- Plasma Preparation: Process the collected blood by centrifugation to separate the plasma.
 Store plasma samples at -70°C until analysis.



- Bioanalysis: Determine the plasma concentrations of Venadaparib using a validated LC/MS-MS method.[1]
- Data Analysis: Calculate key pharmacokinetic parameters (Tmax, half-life, etc.) using appropriate software.





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Workflow for a Pharmacokinetic Study in Mice.

Protocol 2: In Vivo Efficacy Evaluation in Xenograft Models

This protocol outlines the general procedure for assessing the anti-tumor efficacy of **Venadaparib hydrochloride** in various mouse xenograft models. Oral administration at doses starting from 12.5 mg/kg has shown significant tumor growth reduction.[1][3][6]

Materials:

- Venadaparib hydrochloride
- Vehicle (e.g., distilled water)
- Immunocompromised mice (e.g., Athymic Nude, BALB/c Nude)
- Cancer cell lines (e.g., MX-1, CAPAN-1) or patient-derived tumor fragments (e.g., OV 065)
- Standard laboratory equipment for tumor implantation and oral gavage
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Implant cancer cells or patient-derived tumor fragments subcutaneously into the flank of the mice.
- Tumor Growth and Grouping: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize mice into vehicle control and treatment groups.
- Drug Administration:
 - Prepare fresh formulations of **Venadaparib hydrochloride** in the appropriate vehicle daily.
 - Administer the designated dose (e.g., 12.5, 50, or 200 mg/kg) orally via gavage, once daily, for the specified duration (e.g., 23-63 days).[1]

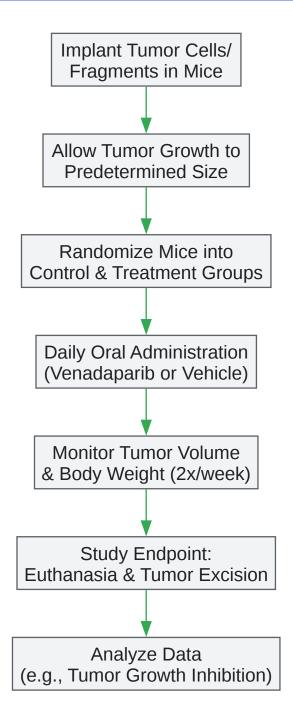
Methodological & Application





- Administer vehicle to the control group on the same schedule.
- Monitoring:
 - Measure tumor volume and body weight twice weekly.
 - Monitor the general health and behavior of the mice daily.
- Endpoint and Analysis:
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamics).
 - Calculate Tumor Growth Inhibition (TGI) to quantify efficacy.





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Workflow for an In Vivo Efficacy Study.

Protocol 3: Pharmacodynamic Assessment of PARP Inhibition in Tumor Tissues

This protocol is designed to measure the extent of PARP inhibition in tumor tissue following **Venadaparib hydrochloride** administration, confirming target engagement in vivo.[1]



Materials:

- Tumor-bearing mice from an efficacy study (e.g., OV_065 PDX model)
- Venadaparib hydrochloride
- Euthanasia supplies (e.g., CO₂ chamber)
- Tissue collection and storage supplies (e.g., cryovials, liquid nitrogen, -70°C freezer)
- PARP inhibition assay kit

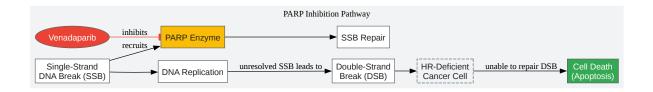
Procedure:

- Dosing: In a satellite group of tumor-bearing mice (e.g., OV_065 PDX model), administer
 Venadaparib hydrochloride once daily (e.g., 12.5 mg/kg) for 7 days.[1]
- Sample Collection: Euthanize groups of mice (n=4/group) at various time points after the final dose (e.g., 4, 7, and 24 hours).[1] A vehicle-only control group should also be included.
- Tissue Processing: Immediately following euthanasia, collect plasma and tumor samples.
 Snap-freeze tumor tissues in liquid nitrogen and store at -70°C.
- PARP Inhibition Assay: Homogenize the tumor tissues and measure the levels of poly(ADP-ribose) (PAR) using a validated assay kit, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage of PAR inhibition in the treated groups relative to the vehicle control group. Studies have shown that a 12.5 mg/kg oral dose can result in over 90% intratumoral PARP inhibition for up to 24 hours.[1][6][7][8]

Mechanism of Action: PARP Inhibition

Venadaparib functions by inhibiting PARP-1 and PARP-2. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA mutations), this inhibition leads to the accumulation of double-strand DNA breaks during replication, ultimately resulting in cell death—a concept known as synthetic lethality.





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Signaling Pathway of PARP Inhibition by Venadaparib.

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